2,1,3-Benzothiadiazol-4-ylboronic acid

Description

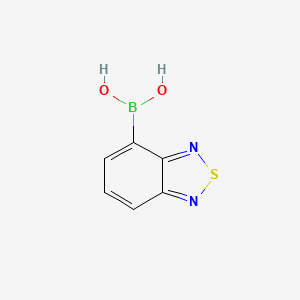

Structure

2D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXHEMODAHHASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=NSN=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674976 | |

| Record name | 2,1,3-Benzothiadiazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-94-7 | |

| Record name | 2,1,3-Benzothiadiazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-2,1,3-thiadiazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazol-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,1,3-Benzothiadiazole (BTD) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic and photophysical properties. The introduction of a boronic acid moiety at the 4-position of the BTD ring system unlocks a versatile building block, 2,1,3-Benzothiadiazol-4-ylboronic acid, enabling a wide array of subsequent chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this key intermediate, with a focus on iridium-catalyzed C-H borylation and traditional lithiation-borylation routes. We will delve into the mechanistic underpinnings of these methodologies, offer detailed, field-tested protocols, and discuss critical parameters for reaction optimization, purification, and characterization.

Introduction: The Strategic Importance of this compound

The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient heterocycle that imparts favorable characteristics to molecules in which it is incorporated, including enhanced fluorescence and electron-accepting capabilities. These properties have led to the widespread use of BTD derivatives in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photovoltaic materials. In the realm of drug discovery, the BTD scaffold is present in a variety of compounds with demonstrated pharmacological activities, such as anticancer and antimicrobial properties.

The functionalization of the BTD core is crucial for modulating its properties and for constructing more complex molecular architectures. Direct derivatization of the benzenoid ring of BTD has historically been challenging. The development of methods to install a boronic acid group, a versatile synthetic handle, has been a significant advancement. This compound, in particular, serves as a key precursor for introducing substituents at the 4-position, a site that can be difficult to access through other means.

This guide will focus on the practical synthesis of this valuable building block, providing the necessary detail for researchers to confidently implement these procedures in their own laboratories.

Synthetic Strategies: A Comparative Analysis

Two principal methodologies have emerged for the synthesis of this compound and its esters: direct C-H borylation and the more traditional lithiation-borylation sequence.

Iridium-Catalyzed C-H Borylation: A Modern Approach

Direct C-H activation and borylation has become a powerful tool in modern organic synthesis due to its atom economy and ability to functionalize otherwise inert C-H bonds. Iridium-based catalysts have proven particularly effective for the borylation of arenes and heteroarenes.

Mechanism and Rationale: The iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole typically employs a catalyst precursor like [Ir(OMe)COD]₂ and a ligand, often a bipyridine derivative, in the presence of a boron source such as bis(pinacolato)diboron (B₂pin₂). The catalytic cycle is believed to involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the active catalyst. The regioselectivity of the borylation is influenced by both steric and electronic factors. In the case of unsubstituted BTD, borylation preferentially occurs at the 4- and 5-positions.

Advantages:

-

Direct Functionalization: Avoids the need for pre-functionalized starting materials (e.g., halo-BTDs).

-

Mild Conditions: Reactions can often be carried out under relatively mild conditions.

-

Good Functional Group Tolerance: Tolerates a variety of functional groups that might be incompatible with organolithium or Grignard reagents.

Challenges:

-

Regioselectivity: While often favoring the 4- and 5-positions, mixtures of isomers can be formed, necessitating careful purification. The formation of di-borylated products is also a potential side reaction.

-

Catalyst Cost: Iridium catalysts can be expensive, which may be a consideration for large-scale synthesis.

Lithiation-Borylation: A Classic and Reliable Method

The lithiation of an aryl halide followed by quenching with a trialkyl borate is a well-established and robust method for the synthesis of arylboronic acids. This approach requires a halogenated BTD precursor, typically 4-bromo-2,1,3-benzothiadiazole.

Mechanism and Rationale: The process begins with a halogen-metal exchange reaction, where an organolithium reagent (e.g., n-butyllithium) deprotonates the position ortho to the bromine atom, leading to the formation of a lithiated BTD intermediate. This highly reactive species then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The resulting boronate ester is then hydrolyzed upon aqueous workup to yield the desired boronic acid.

Advantages:

-

High Regioselectivity: The position of the boronic acid is precisely controlled by the initial position of the halogen.

-

Readily Available Reagents: The reagents required for this method are common and relatively inexpensive.

-

Scalability: This method is generally well-suited for scaling up to larger quantities.

Challenges:

-

Cryogenic Temperatures: The use of organolithium reagents necessitates low temperatures (-78 °C) to prevent side reactions and decomposition.

-

Functional Group Incompatibility: The strongly basic and nucleophilic nature of the organolithium intermediate limits the tolerance of certain functional groups (e.g., esters, ketones, nitro groups).

-

Multi-step Process: Requires the prior synthesis of the halogenated starting material.

Experimental Protocols

Protocol 1: Iridium-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole

This protocol is adapted from established procedures for the direct borylation of heterocycles.

Diagram of the Experimental Workflow:

Caption: Workflow for Ir-catalyzed C-H borylation.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles

physicochemical properties of 2,1,3-Benzothiadiazol-4-ylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,1,3-Benzothiadiazol-4-ylboronic Acid

Abstract: The 2,1,3-benzothiadiazole scaffold is a privileged electron-acceptor unit integral to advancements in functional materials and medicinal chemistry.[1][2] Its derivatives are foundational in developing fluorescent probes, organic electronics, and novel therapeutics.[3][4][5] This guide provides a comprehensive framework for the characterization of this compound. While specific experimental data for this mono-boronic acid isomer is not extensively published, this document outlines the foundational principles and detailed experimental protocols necessary for its full physicochemical profiling. We will leverage data from closely related analogs and the parent heterocycle to establish a predictive baseline and explain the causality behind the essential characterization workflows required for any research or drug development program involving this compound.

Core Molecular & Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The table below summarizes the core identifiers for this compound and includes data from key analogs where direct information is unavailable.

| Property | Value / Information | Source / Comment |

| IUPAC Name | (2,1,3-Benzothiadiazol-4-yl)boronic acid | --- |

| Molecular Formula | C₆H₅BN₂O₂S | Calculated |

| Molecular Weight | 179.99 g/mol | Calculated |

| CAS Number | Not explicitly assigned. | Closest analogs are 934365-16-9 for the 4,7-bis(pinacol ester)[6] and 1332458-85-1 for the 4,7-diboronic acid.[7] |

| Physical Form | Expected to be a powder or crystalline solid. | Based on related boronic acids and benzothiadiazole derivatives.[8][9] |

| Melting Point (°C) | To Be Determined (TBD) | The related 4,7-bis(pinacol ester) melts at 207-212 °C.[6] The parent 2,1,3-Benzothiadiazole melts at 54.0 °C.[2] |

| pKa | TBD | Expected to be in the range of 8-10, typical for arylboronic acids, influenced by the electron-withdrawing benzothiadiazole core.[10] |

| LogP / LogD | TBD | A calculated log Pow for the parent heterocycle is 2.01, suggesting moderate lipophilicity.[11] The boronic acid moiety will increase hydrophilicity. |

| Solubility | TBD | Boronic acids often exhibit low aqueous solubility, which can be pH-dependent and may be enhanced by forming esters with polyols like mannitol.[12] |

Foundational Principles for Characterization

The chemical behavior of this compound is dictated by the interplay between its two key functional components: the boronic acid group and the benzothiadiazole ring system.

-

The Boronic Acid Moiety: This functional group is a Lewis acid, capable of accepting an electron pair. This property is central to its utility and its physicochemical behavior. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[10][12] This equilibrium is pH-dependent and is the basis for its pKa. The ability of boronic acids to form reversible covalent esters with cis-diols is a hallmark of their chemistry, a principle widely exploited in glucose sensors and for improving formulation solubility.[12][13]

-

The 2,1,3-Benzothiadiazole Core: This bicyclic heterocycle is aromatic and known for its strong electron-withdrawing character.[1][14] This electronic property influences the acidity of the boronic acid group and is responsible for the unique photophysical (fluorescent) properties seen in many of its derivatives.[5][15] Its planar structure can promote π-π stacking interactions in the solid state.[1]

Experimental Protocols for Physicochemical Characterization

The following protocols provide a robust framework for determining the key physicochemical parameters essential for drug development and materials science applications.

Workflow for Comprehensive Physicochemical Profiling

The characterization process follows a logical progression from fundamental identity confirmation to functional stability assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester) 95 934365-16-9 [sigmaaldrich.com]

- 7. [7-(dihydroxyboranyl)-2,1,3-benzothiadiazol-4-yl]boronic acid (CAS No. 1332458-85-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. DSpace [kuscholarworks.ku.edu]

- 13. mdpi.com [mdpi.com]

- 14. ossila.com [ossila.com]

- 15. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Molecular Structure of 2,1,3-Benzothiadiazol-4-ylboronic Acid

Executive Summary

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2,1,3-Benzothiadiazol-4-ylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, deriving its utility from the unique electronic properties of the 2,1,3-benzothiadiazole (BTD) core and the versatile reactivity of the boronic acid moiety. We will delve into modern synthetic strategies, detailed protocols for structural elucidation via spectroscopic and crystallographic methods, and the application of this molecule in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

The 2,1,3-Benzothiadiazole (BTD) Scaffold: An Electron-Deficient Core

The 2,1,3-benzothiadiazole (BTD) heterocycle is the foundation of the title molecule.[1][2] It is a bicyclic system composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[2] The BTD core is recognized as a privileged electron-acceptor unit.[3] This electron-deficient nature is central to its widespread use in the development of materials for organic electronics, such as OLEDs, solar cells, and fluorescent probes.[3][4] The ability to functionalize the benzenoid ring allows for the fine-tuning of its electronic and photophysical properties, making derivatives like this compound highly sought after.[5]

Molecular Identity and Physicochemical Properties

Unambiguous identification is the cornerstone of any chemical study. This compound is defined by a specific set of identifiers and properties, summarized below.

| Property | Value | Reference |

| IUPAC Name | (2,1,3-Benzothiadiazol-4-yl)boronic acid | [6] |

| CAS Number | 499769-94-7 | [6] |

| Chemical Formula | C₆H₅BN₂O₂S | [6] |

| Molecular Weight | 179.99 g/mol | [6] |

| SMILES String | OB(O)C1=CC=CC2=NSN=C12 | [6] |

| InChIKey | RVXHEMODAHHASJ-UHFFFAOYSA-N | [6] |

Synthesis and Structural Elucidation Workflow

The preparation of functionalized BTDs has evolved significantly. While classical methods often require harsh conditions, modern approaches like transition-metal-catalyzed C-H activation offer a more direct and regioselective route.[3] Iridium-catalyzed C-H borylation is a particularly powerful method for installing a boronic acid group onto the BTD core.[3]

Caption: Synthesis and characterization workflow for this compound.

Experimental Protocol: Regioselective C-H Borylation

This protocol is a representative method adapted from modern synthetic literature for accessing the target compound.[3]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2,1,3-Benzothiadiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).

-

Solvent: Add anhydrous tetrahydrofuran (THF) via syringe under an argon atmosphere.

-

Reaction: Stir the mixture at 80 °C for 16 hours. The reaction progress is monitored by TLC or GC-MS.

-

Workup (Ester Intermediate): Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting residue contains the pinacol ester intermediate.

-

Hydrolysis: Dissolve the crude residue in a 10:1 mixture of acetone and water. Add sodium periodate (NaIO₄, 2.5 eq) and stir vigorously at room temperature for 4 hours.

-

Purification: Quench the reaction with aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude boronic acid is then purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Trustworthiness Insight: The use of an iridium catalyst with a specific bipyridine ligand is crucial for achieving high regioselectivity for the C4 position of the BTD ring. The two-step borylation/hydrolysis sequence is often preferred as the boronic ester intermediate is more robust for purification than the final boronic acid.

In-Depth Structural Analysis

Confirming the molecular structure requires a multi-pronged analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, the spectrum is expected to be distinct.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C4 | - | ~130 (broad) | Carbon directly attached to boron; signal often broadened due to quadrupolar relaxation of the boron nucleus. |

| C5 | ~7.8 (d) | ~128 | Adjacent to the electron-withdrawing thiadiazole ring. |

| C6 | ~7.6 (t) | ~125 | Standard aromatic proton. |

| C7 | ~8.0 (d) | ~120 | Deshielded due to proximity to the thiadiazole nitrogen. |

| C7a | - | ~154 | Fused ring junction carbon. |

| C3a | - | ~153 | Fused ring junction carbon. |

| B-OH | ~8.2 (s, broad) | - | Acidic protons of the boronic acid, often exchangeable and broad. |

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar boronic acid and to observe the exchangeable B(OH)₂ protons.

-

Acquisition: Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) on a 400 MHz or higher field spectrometer.

-

Analysis: The ¹H spectrum will confirm the substitution pattern on the benzene ring. The broad signal for the carbon attached to boron in the ¹³C spectrum is a key diagnostic feature.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition.

Protocol for HRMS Analysis:

-

Method: Electrospray Ionization (ESI) in negative ion mode is typically effective for boronic acids.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile.

-

Analysis: The expected [M-H]⁻ ion for C₆H₅BN₂O₂S would have a calculated exact mass. The experimental value must match this calculated mass to within 5 ppm to confirm the elemental formula.

Single-Crystal X-ray Crystallography

Caption: The experimental workflow for single-crystal X-ray crystallography.

Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and diffraction data are collected by exposing it to a monochromatic X-ray beam.

-

Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map.[9] This initial model is then refined against the experimental data to determine the precise atomic positions.[9] The final result is a crystallographic information file (CIF) containing all structural parameters.

The Boronic Acid Moiety: A Gateway to Molecular Diversity

The true power of this compound in drug development lies in the reactivity of its boronic acid group. It is a premier coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Coupling

-

Setup: In a reaction vial, combine this compound (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent: Add a degassed solvent mixture, such as dioxane/water (4:1).

-

Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

Purification: The resulting biaryl product is purified by column chromatography.

Applications in Drug Discovery and Materials Science

The ability to easily couple the BTD scaffold to other aromatic or heteroaromatic systems makes this boronic acid invaluable.

-

Medicinal Chemistry: Benzothiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[10] By using Suzuki coupling, chemists can rapidly synthesize libraries of BTD-containing compounds to screen for biological activity against various therapeutic targets.[10][12]

-

Materials Science: The electron-accepting BTD core can be combined with electron-donating units to create donor-acceptor molecules with tailored HOMO-LUMO gaps.[4][13] This strategy is fundamental in designing organic semiconductors for applications in solar cells and OLEDs.[2][14]

Conclusion

This compound is a sophisticated chemical tool whose structure is key to its function. The electron-deficient BTD core provides unique photophysical properties, while the boronic acid handle offers a reliable connection point for building molecular complexity. A thorough understanding of its synthesis and detailed structural characteristics, as outlined in this guide, is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals and advanced functional materials.

References

- 1. 2,1,3-Benzothiadiazole | C6H4N2S | CID 67502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (2,1,3-BENZOTHIADIAZOL-4-YL)BORONIC ACID | CAS 499769-94-7 [matrix-fine-chemicals.com]

- 7. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. mkuniversity.ac.in [mkuniversity.ac.in]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ossila.com [ossila.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,1,3-Benzothiadiazol-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,1,3-Benzothiadiazol-4-ylboronic acid. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple listing of chemical shifts to provide a foundational understanding of the spectral features, predicated on the analysis of the parent heterocycle and the predictable electronic effects of the boronic acid functionality.

The Strategic Importance of this compound

The 2,1,3-benzothiadiazole scaffold is a privileged structure in drug discovery and organic electronics, known for its unique electronic properties and ability to engage in various biological interactions. The introduction of a boronic acid group at the 4-position opens up a vast chemical space for further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This makes this compound a critical building block for the synthesis of complex molecules with tailored properties. Accurate NMR spectroscopic analysis is the cornerstone of its quality control and synthetic application.

Foundational NMR Analysis: The 2,1,3-Benzothiadiazole Core

A comprehensive understanding of the NMR spectrum of this compound begins with an analysis of its parent structure, 2,1,3-benzothiadiazole. The inherent symmetry and electronic nature of this bicyclic system dictate the baseline chemical shifts and coupling patterns.

The ¹H NMR spectrum of 2,1,3-benzothiadiazole in acetone-d₆ exhibits a symmetrical AA'BB' spin system.[1] The protons on the benzene ring give rise to two multiplets, one for the protons at positions 4 and 7, and another for the protons at positions 5 and 6. In deuterated chloroform (CDCl₃), the chemical shifts are slightly different but the pattern remains.[1]

The ¹³C NMR spectrum of the parent compound in acetone-d₆ shows three distinct signals corresponding to the carbon atoms of the benzene ring, reflecting the molecule's symmetry.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Spectrum

The introduction of the boronic acid group at the C4 position breaks the symmetry of the benzothiadiazole ring, leading to a more complex ¹H NMR spectrum with four distinct aromatic signals.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-5 | 7.8 - 8.0 | Doublet of doublets | J ≈ 7-8, J ≈ 1-2 |

| H-6 | 7.4 - 7.6 | Triplet or Doublet of doublets | J ≈ 7-8 |

| H-7 | 8.0 - 8.2 | Doublet of doublets | J ≈ 7-8, J ≈ 1-2 |

| B(OH)₂ | 5.0 - 7.0 | Broad singlet | - |

-

H-7: This proton is ortho to the electron-withdrawing thiadiazole ring and meta to the boronic acid group, and is expected to be the most deshielded.

-

H-5: This proton is ortho to the boronic acid group and will experience significant deshielding.

-

H-6: This proton is meta to both the thiadiazole ring and the boronic acid group.

-

B(OH)₂: The protons of the boronic acid hydroxyl groups are exchangeable and typically appear as a broad singlet. The chemical shift of this signal is highly dependent on concentration and the presence of water.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is also predicted to show six distinct signals for the aromatic carbons due to the loss of symmetry. The carbon atom directly attached to the boron atom (C-4) will be significantly deshielded.

| Carbon | Predicted Chemical Shift (ppm) |

| C-4 | 135 - 145 |

| C-5 | 125 - 135 |

| C-6 | 128 - 138 |

| C-7 | 120 - 130 |

| C-8 (C-3a) | 150 - 160 |

| C-9 (C-7a) | 150 - 160 |

-

C-4: The ipso-carbon attached to the boron atom will be significantly deshielded.

-

C-8 and C-9: These carbons are part of the thiadiazole ring and are inherently deshielded.

-

C-5, C-6, and C-7: The chemical shifts of these carbons will be influenced by their position relative to the boronic acid substituent.

Experimental Protocol for NMR Analysis

Obtaining high-quality NMR spectra for boronic acids requires careful consideration of the experimental conditions due to their tendency to form boroxines (cyclic anhydrides) upon dehydration.

Sample Preparation

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often the solvents of choice as they can help to break up oligomeric species through hydrogen bonding. Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited.

-

Concentration: A concentration of 5-10 mg/mL is typically sufficient for ¹H NMR, while 20-50 mg/mL is recommended for ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Below is a conceptual workflow for the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Structural Elucidation and Data Interpretation

The final step in the analysis is the comprehensive interpretation of the acquired spectra to confirm the structure of this compound.

-

¹H NMR: The number of signals, their chemical shifts, multiplicities, and coupling constants will confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The number of signals will confirm the number of unique carbon environments. The chemical shifts will be consistent with the presence of the benzothiadiazole ring and the boronic acid substituent.

-

2D NMR: In cases of ambiguity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals.

The logical relationship for spectral interpretation is outlined below.

Caption: Logic for structural confirmation.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By combining foundational knowledge of the parent benzothiadiazole system with established principles of substituent effects, researchers can confidently characterize this important synthetic building block. The provided experimental protocols and interpretation strategies serve as a valuable resource for ensuring the quality and identity of this compound in research and development settings.

References

electrophilic aromatic substitution on 2,1,3-benzothiadiazole

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2,1,3-Benzothiadiazole

Authored by: A Senior Application Scientist

Foreword: Navigating the Chemistry of a Privileged Heterocycle

The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in modern materials science and medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, stemming from the fusion of an electron-rich benzene ring with an electron-deficient thiadiazole ring, have established it as a privileged scaffold in everything from organic light-emitting diodes (OLEDs) and solar cells to fluorescent biological probes and pharmaceuticals.[1][3][4][5][6][7] However, the very electronic nature that makes BTD so valuable also presents significant challenges for its synthetic modification.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the functionalization of the BTD core, with a specific focus on electrophilic aromatic substitution (EAS). We will move beyond simple procedural descriptions to explore the underlying principles that govern the reactivity and regioselectivity of this fascinating heterocycle. Our approach is grounded in field-proven insights, ensuring that the theoretical knowledge is directly applicable to practical laboratory work.

The Electronic Landscape of 2,1,3-Benzothiadiazole: A Tale of Deactivation

The foundational principle governing the electrophilic aromatic substitution of BTD is the profound electron-withdrawing nature of the fused 1,2,5-thiadiazole ring.[2] This effect significantly deactivates the attached benzene ring towards attack by electrophiles.[1][2][3][4] Understanding this deactivation is critical for experimental design.

-

Causality of Deactivation: The nitrogen and sulfur atoms in the thiadiazole ring are highly electronegative. Through inductive and resonance effects, they pull electron density away from the carbocyclic ring. This reduction in electron density makes the BTD ring system a much weaker nucleophile compared to benzene, and therefore less reactive towards electrophiles.[8] Consequently, electrophilic substitutions on BTD typically demand harsh reaction conditions to proceed at a practical rate.[1][2][3][4]

-

Regioselectivity: The Predominance of C4/C7 Substitution: Despite the overall deactivation, electrophilic attack is not random. It occurs preferentially at the C4 and C7 positions. This regioselectivity can be rationalized by examining the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. Attack at the C4 (or C7) position allows the positive charge to be delocalized through resonance structures without placing it on the carbon atom adjacent to the electron-deficient nitrogen atom, which would be a significantly destabilized arrangement.

The general mechanism, highlighting the rate-determining step and the formation of the more stable intermediate leading to C4 substitution, is visualized below.

Caption: General mechanism of electrophilic aromatic substitution on BTD.

Key Electrophilic Substitution Reactions: Protocols and Insights

Given the deactivated nature of the BTD ring, only highly reactive electrophiles under forcing conditions can achieve substitution. Nitration and halogenation are the most prevalent and synthetically useful examples.

Nitration: Accessing the 4-Nitro-2,1,3-benzothiadiazole Precursor

Nitration is a cornerstone reaction, providing the 4-nitro derivative which serves as a versatile precursor for further functionalization, such as reduction to an amine.[9]

-

Expert Rationale: The standard nitrating agent, a mixture of nitric and sulfuric acids, is essential. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is capable of attacking the electron-poor BTD ring.[2] The reaction is typically performed by adding the BTD substrate to a pre-cooled sulfonitric mixture to manage the initial exotherm, followed by stirring at ambient temperature to drive the reaction to completion.[2][9]

Table 1: Summary of Nitration Conditions for BTD

| Nitrating Agent | Substrate | Product | Yield | Reference |

| H₂SO₄ (98%) / HNO₃ (70%) | 2,1,3-Benzothiadiazole | 4-Nitro-2,1,3-benzothiadiazole | N/A | --INVALID-LINK--[9] |

| CF₃SO₃H / fuming HNO₃ | 4,7-Dibromo-2,1,3-benzothiadiazole | 4,7-Dibromo-5,6-dinitro-BTD | 85% | --INVALID-LINK--[10] |

| Refluxing 69% HNO₃ | 4,7-Dibromo-2,1,3-benzothiadiazole | 4-Bromo-7-nitro-2,1,3-benzothiadiazole | 40% | --INVALID-LINK--[11] |

Field-Proven Experimental Protocol: Synthesis of 4-Nitro-2,1,3-benzothiadiazole [2][9]

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer, carefully combine 24 mL of 98% sulfuric acid and 8 mL of 70% nitric acid.

-

Cooling: Cool the acid mixture in a liquid nitrogen or dry ice/acetone bath until it solidifies. Causality: This step is crucial for safety, allowing for the controlled addition of the substrate to the highly reactive, exothermic mixture.

-

Substrate Addition: Add 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole directly to the frozen acid mixture.

-

Reaction: Remove the flask from the cooling bath and allow the mixture to warm to room temperature. Stir the reaction vigorously for three hours.

-

Workup: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. Trustworthiness Check: This step quenches the reaction and precipitates the organic product, which has low solubility in the aqueous acidic medium.

-

Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the solid to yield 4-nitro-2,1,3-benzothiadiazole (m.p. 108-110 °C).[12]

Caption: Experimental workflow for the nitration of 2,1,3-benzothiadiazole.

Halogenation: Crafting Key Building Blocks

Bromination of BTD is a pivotal transformation, yielding 4-bromo- and 4,7-dibromo-2,1,3-benzothiadiazole.[13][14] The dibrominated product, in particular, is an exceptionally versatile building block for constructing more complex molecules and conductive polymers via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][7][13]

-

Expert Rationale: The bromination proceeds sequentially, first at the C4 position and then at the C7 position.[3][14] The reaction requires a strong brominating agent and harsh conditions. Classically, this is achieved using elemental bromine in hydrobromic acid at high temperatures.[14] An alternative, reported to be less hazardous, utilizes N-bromosuccinimide (NBS) in a mixture of concentrated sulfuric acid and chloroform.[14]

Field-Proven Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole via NBS [14]

-

Setup: To a three-necked round-bottom flask equipped with a stirrer and nitrogen inlet, add 2,1,3-benzothiadiazole (5.00 g, 36.72 mmol).

-

Solvent Addition: Add 100 mL of 96% concentrated sulfuric acid, followed by 100 mL of chloroform. Stir the mixture for 20 minutes at room temperature to ensure complete dissolution.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (14.38 g, 80.78 mmol, 2.2 equivalents) portion-wise to the solution. Causality: Using a slight excess of NBS ensures the reaction goes to completion for the di-substitution.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

-

Workup: Pour the mixture into a beaker containing 500 mL of an ice-water slush. Stir for 30 minutes.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with water, a 10% sodium thiosulfate solution (to remove any residual bromine), and finally again with water. Dry the solid in a vacuum oven to yield 4,7-dibromo-2,1,3-benzothiadiazole.

Friedel-Crafts Reactions: A Challenging Frontier

The Friedel-Crafts alkylation and acylation reactions, which are classic EAS methods for forming carbon-carbon bonds, are generally not effective on the highly deactivated 2,1,3-benzothiadiazole ring.[15][16] The strong Lewis acid catalysts (e.g., AlCl₃) required for these reactions can complex with the nitrogen and sulfur heteroatoms, further deactivating the ring and inhibiting the reaction. For this reason, direct Friedel-Crafts reactions on the parent BTD heterocycle are rarely reported in the literature. Researchers typically turn to alternative strategies, such as cross-coupling reactions with the aforementioned halo-BTD derivatives, to install alkyl or acyl groups.

Beyond Direct Substitution: Modern Alternatives

The harsh conditions and limited scope of direct electrophilic aromatic substitution on BTD have driven the development of alternative functionalization strategies. For drug development and materials science professionals, these modern methods offer milder conditions and, critically, access to substitution patterns beyond the C4/C7 positions.

-

Iridium-Catalyzed C-H Borylation: A significant breakthrough has been the use of iridium-catalyzed C-H borylation. This powerful method allows for the regioselective installation of a boronic ester group onto the BTD core.[1][3][4][17] This transformation provides access to versatile 5-boryl and 4,6-diboryl BTD building blocks, which were previously very difficult to synthesize.[1][3][4][17] These borylated intermediates can then participate in a wide range of subsequent reactions, such as Suzuki cross-coupling, to introduce a vast array of functional groups at positions that are inaccessible via classical EAS.[17][18]

Conclusion: A Chemist's Guide to a Versatile Scaffold

The electrophilic aromatic substitution of 2,1,3-benzothiadiazole is a classic example of reactivity dictated by electronic structure. The electron-deficient nature of the heterocycle necessitates harsh conditions and directs substitution to the C4 and C7 positions. While nitration and halogenation remain valuable tools for accessing key synthetic intermediates, the limitations of this chemistry are apparent. For the modern researcher, a comprehensive understanding must also include an appreciation for alternative strategies like transition-metal-catalyzed C-H activation, which dramatically expands the synthetic toolbox and enables the exploration of novel BTD derivatives with tailored properties for advanced applications. This guide provides the foundational knowledge and practical protocols to confidently navigate the synthesis and functionalization of this important molecular scaffold.

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistryjournal.net [chemistryjournal.net]

- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. 4-硝基-2,1,3-苯并噻二唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery of Novel Benzothiadiazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Benzothiadiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an intensive search for molecular scaffolds that can serve as foundational blueprints for novel therapeutics. Among the vast array of heterocyclic compounds, the benzothiadiazole (BTA) nucleus stands out as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby proving to be exceptionally fruitful starting points for drug development.[3] The BTA ring system, a fusion of a benzene ring and a thiadiazole ring, possesses a unique combination of electronic properties and structural rigidity that makes it a versatile pharmacophore.[1][4]

Derivatives of benzothiadiazole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[5][6][7] This versatility has led to the development of several clinically relevant compounds and a surge of interest in creating novel BTA derivatives.[6][8] This guide provides an in-depth technical overview of the strategic considerations and experimental workflows integral to the discovery and optimization of novel benzothiadiazole-based therapeutic agents, tailored for researchers and scientists in the field.

Chapter 1: Strategic Synthesis of Novel Benzothiadiazole Scaffolds

The successful discovery of novel drug candidates is fundamentally reliant on the ability to synthesize a diverse and structurally unique library of compounds. For benzothiadiazole derivatives, several synthetic strategies have been developed, ranging from classical condensation reactions to modern cross-coupling methodologies.

Causality in Synthetic Route Selection: The choice of synthetic pathway is not arbitrary; it is dictated by the desired substitution patterns on both the benzene and thiadiazole rings, which are known to be critical for biological activity.[9] For instance, substitutions at the C2 and C6 positions of the benzothiazole core have been shown to significantly modulate the compound's pharmacological profile.[1][9] Modern catalytic methods, such as regioselective C-H borylation, offer unprecedented control, allowing for functionalization at previously hard-to-access positions like C5 and C6, which traditionally required de novo synthesis of the entire ring system.[10]

Workflow for Modern Synthetic Approaches

The following diagram outlines a generalized workflow for synthesizing novel BTA derivatives, emphasizing modern, efficient techniques that allow for rapid library generation.

Caption: Synthetic workflow for novel benzothiadiazole derivatives.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a typical Suzuki cross-coupling reaction, a powerful method for creating carbon-carbon bonds to diversify the BTD scaffold, for instance, by coupling a borylated BTD with an aryl halide.[11]

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the borylated benzothiadiazole derivative (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol or dioxane/water, to the flask. The specific solvent system should be optimized for substrate solubility and reaction efficiency.

-

Reaction Execution: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final derivative.

Chapter 2: High-Throughput Screening and Hit Identification

Once a library of novel benzothiadiazole derivatives has been synthesized, the next critical step is to identify compounds, or "hits," that exhibit the desired biological activity. High-Throughput Screening (HTS) is the cornerstone of this phase, enabling the rapid evaluation of thousands of compounds in parallel.[12][13]

Expertise in Assay Selection: The choice of the primary screening assay is paramount and depends entirely on the therapeutic target.[12][14] For anticancer drug discovery, initial screens often involve cell viability assays that measure a compound's ability to inhibit cancer cell growth.[13][15] It is crucial to select assays that are robust, reproducible, and amenable to automation. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a widely used HTS method due to its speed and sensitivity.[13][15]

Workflow for Hit Identification and Validation

The process from initial screening to a validated hit is a multi-step funnel designed to eliminate false positives and prioritize the most promising compounds for further development.

Caption: High-throughput screening (HTS) and hit validation workflow.

Protocol 2: Cell Viability Screening using MTT Assay

The MTT assay is a classic colorimetric assay for assessing cell metabolic activity, often used as an initial screen for cytotoxic effects.[12]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[16]

-

Compound Treatment: Prepare serial dilutions of the benzothiadiazole derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Structure-Activity Relationship (SAR) and Lead Optimization

Identifying a hit is only the beginning. The subsequent phase, lead optimization, is an iterative process driven by Structure-Activity Relationship (SAR) studies.[17][18] The goal is to systematically modify the chemical structure of the hit compound to improve its potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

The Logic of Iterative Optimization: The core principle of SAR is to establish a clear link between specific structural features and biological activity.[9] For example, by synthesizing a series of analogs where only one part of the molecule is changed (e.g., the substituent at the C6 position), researchers can deduce whether that position tolerates bulky or electron-withdrawing groups, and how these changes affect target binding or cell permeability.[18] This iterative cycle of design, synthesis, and testing is fundamental to transforming a moderately active hit into a potent and selective drug candidate.[19]

The SAR Cycle

This diagram illustrates the iterative nature of lead optimization, a feedback loop that continuously refines a compound's properties.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Data Presentation: SAR Table

Summarizing SAR data in a table is crucial for clear comparison and decision-making. The following is an example table for a hypothetical series of benzothiadiazole-based kinase inhibitors.

| Compound ID | R¹ Substituent (C2) | R² Substituent (C6) | Kinase IC₅₀ (nM)[20] | Cell Viability IC₅₀ (µM) |

| BTD-01 | -H | -H | 1250 | > 50 |

| BTD-02 | -NH₂ | -H | 780 | 25.4 |

| BTD-03 | -NH₂ | -Cl | 150 | 4.8 |

| BTD-04 | -NH₂ | -OCH₃ | 450 | 15.1 |

| BTD-05 | -NH(CH₃) | -Cl | 25 | 0.9 |

From this hypothetical data, a clear SAR emerges: an amino group at R¹ is beneficial (BTD-02 vs. BTD-01), an electron-withdrawing chloro group at R² significantly boosts potency (BTD-03 vs. BTD-02), and further substitution on the amino group provides a substantial improvement (BTD-05 vs. BTD-03), identifying BTD-05 as a potent lead compound.

Chapter 4: Mechanistic Elucidation and In Vitro Pharmacology

With a potent lead compound in hand, the focus shifts to understanding its mechanism of action (MoA). This involves moving beyond broad cell viability assays to more specific biochemical and cell-based assays designed to confirm target engagement and elucidate downstream signaling effects.[21]

Trustworthiness Through Self-Validating Protocols: A key aspect of this phase is designing experiments that provide orthogonal validation. For instance, if a compound is hypothesized to be a kinase inhibitor, its activity should be confirmed first in a cell-free biochemical assay (e.g., kinase inhibition assay) and then in a cell-based assay that measures the phosphorylation of a known downstream substrate of that kinase (e.g., Western Blot).[22] Congruent results from these different experimental systems build confidence in the proposed MoA.

Signaling Pathway Analysis: A Case Study

Many benzothiadiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways often dysregulated in cancer.[23][24] For example, a BTD derivative might inhibit a receptor tyrosine kinase (RTK) like EGFR, thereby blocking downstream pro-survival pathways such as PI3K/Akt and MAPK/ERK.[21]

Caption: Inhibition of the EGFR signaling pathway by a BTD derivative.

Protocol 3: Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for determining the IC₅₀ of a compound against a purified kinase enzyme.[20]

-

Reagent Preparation: Prepare a reaction buffer specific to the kinase of interest. In a microplate, add the purified kinase enzyme, the specific peptide substrate, and the assay buffer.

-

Compound Addition: Add serially diluted test compound (e.g., BTD-05) or a reference inhibitor to the appropriate wells. Include a control group with no inhibitor (vehicle only).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (adenosine triphosphate) at a concentration near its Km value for the enzyme.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagent. The detection method varies (e.g., measuring remaining ATP via luminescence or detecting phosphorylated substrate via antibodies).

-

Data Analysis: Quantify the kinase activity in each well relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion and Future Directions

The discovery of novel benzothiadiazole derivatives is a dynamic and promising field within medicinal chemistry. The scaffold's inherent versatility and proven track record make it a highly attractive starting point for developing therapeutics against a wide range of diseases, particularly cancer.[7][25][26] Future success will depend on the continued integration of innovative synthetic chemistry, which provides access to novel chemical space, with robust, mechanism-focused biological screening and rigorous SAR-driven optimization. As our understanding of disease biology deepens, the strategic application of these principles will undoubtedly unlock the full therapeutic potential of the benzothiadiazole scaffold.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. chemistryjournal.net [chemistryjournal.net]

- 6. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 10. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scilit.com [scilit.com]

- 15. noblelifesci.com [noblelifesci.com]

- 16. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pcbiochemres.com [pcbiochemres.com]

- 26. researchgate.net [researchgate.net]

theoretical calculations for benzothiadiazole-based molecules

An In-Depth Technical Guide to Theoretical Calculations for Benzothiadiazole-Based Molecules

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies essential for the study of benzothiadiazole (BTD)-based molecules. Moving beyond a simple recitation of steps, this document delves into the causality behind methodological choices, offering field-proven insights to ensure the generation of accurate, reliable, and predictive computational data.

The Benzothiadiazole Core: A Scaffold of Versatility

The 2,1,3-benzothiadiazole (BTD) moiety is a remarkable heterocyclic scaffold, renowned for its electron-accepting nature and rigid, planar structure. These intrinsic characteristics have positioned BTD and its derivatives at the forefront of materials science and medicinal chemistry. In organic electronics, they are integral components of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where their electronic properties can be finely tuned.[1][2] In drug development, the BTD core is a privileged structure found in agents designed to target a range of biological systems, including bacterial enzymes like DNA gyrase.[3]

The predictive power of theoretical calculations allows for the in silico design and screening of novel BTD derivatives, accelerating the discovery of molecules with tailored photophysical, electronic, or biological properties. This guide elucidates the workflow to achieve this.

The Theoretical Cornerstone: Density Functional Theory (DFT)

For molecules the size of BTD derivatives, Density Functional Theory (DFT) strikes an optimal balance between computational accuracy and resource efficiency, making it the workhorse of modern computational chemistry.[4][5] DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction, significantly reducing computational cost.[4][6]

For studying light-matter interactions, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of DFT used to investigate the electronic excited states of molecules.[7][8][9][10]

The Art of Method Selection: Functionals and Basis Sets

The accuracy of any DFT calculation hinges on two critical choices: the exchange-correlation (XC) functional and the basis set. This choice is not arbitrary; it is dictated by the chemical problem at hand.

Exchange-Correlation Functionals: The XC functional is an approximation of the complex quantum mechanical interactions between electrons. For the π-conjugated systems typical of BTD derivatives, which often exhibit intramolecular charge transfer (ICT), standard hybrid functionals are a robust starting point.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides excellent results for the geometry and electronic structure of organic molecules.[11][12][13] It is frequently paired with the 6-31G(d) basis set for initial studies.[8][14]

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are often superior for describing charge-transfer and long-range interactions, which are critical for accurately predicting the excited states and optical properties of D-A-D (Donor-Acceptor-Donor) type BTD molecules.[15][16][17] Benchmarking studies suggest these can correct for underestimations seen with other functionals.[16]

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.

-

Pople Style (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The 6-31G(d) set is a good choice for geometry optimizations. For more accurate final energy calculations or for describing excited states, larger sets like 6-311+G(d,p) are recommended. The + indicates the inclusion of diffuse functions, which are crucial for accurately describing anions and the weakly bound electrons involved in electronic excitations.

-

Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to converge systematically to the complete basis set limit, offering higher accuracy at a greater computational cost. The aug prefix signifies the addition of diffuse functions.[12]

Data Presentation: Recommended DFT Protocols for BTD Molecules

| Task | Recommended Functional | Recommended Basis Set | Rationale & Causality |

| Initial Geometry Optimization | B3LYP | 6-31G(d) | Provides a reliable molecular structure with moderate computational cost, ideal for initial screening and establishing a baseline geometry.[11][14] |

| Frequency Analysis | B3LYP | 6-31G(d) | Must be performed with the same method as the optimization to validate the geometry as a true energy minimum (no imaginary frequencies). |

| Final Electronic Energy | B3LYP, M06-2X | 6-311+G(d,p) or cc-pVTZ | A larger basis set provides a more accurate final energy value for the optimized structure. M06-2X can offer improved accuracy for non-covalent interactions.[16] |

| Optical Properties (TD-DFT) | CAM-B3LYP, ωB97X-D | 6-311+G(d,p) or aug-cc-pVDZ | Range-separated functionals better describe the charge-transfer character of electronic excitations in BTD systems, leading to more accurate absorption wavelengths (λmax). Diffuse functions are critical.[16] |

| Solvent Effects | Any of the above | Any of the above | Use of a continuum solvation model (e.g., PCM, SMD) is crucial as solvent polarity can significantly impact electronic and optical properties.[5] |

A Self-Validating Computational Workflow

A robust computational protocol is a self-validating system. Each step confirms the validity of the previous one, ensuring the final data is physically meaningful. The following workflow represents a best-practice approach for investigating BTD-based molecules.

Caption: A validated workflow for theoretical calculations on BTD molecules.

Experimental Protocol: Step-by-Step Calculation

This protocol outlines the key steps using Gaussian, a widely used quantum chemistry software package.[6][18]

Step 1: Molecular Structure and Input File Creation

-

Build the Molecule: Construct your BTD derivative using a molecular editor like Avogadro or GaussView.[19] Perform an initial, quick geometry cleanup using molecular mechanics.

-

Save Coordinates: Save the structure as a .xyz or .gjf file.

-

Create the Gaussian Input File (.gjf or .com):

-

Causality: #p B3LYP/6-31G(d) Opt Freq is a compound command. Opt requests geometry optimization to find the lowest energy conformation. Freq is crucial; it performs a frequency calculation after the optimization to (a) verify the structure is a true minimum (no imaginary frequencies) and (b) calculate thermodynamic properties like Gibbs free energy.[20]

-

Step 2: Geometry Optimization and Frequency Validation

-

Run the Calculation: Submit the input file to Gaussian.[20]

-

Verify Completion: Ensure the job terminates normally.

-

Check Frequencies: Open the output file (.log or .out) and search for "Frequencies --". Confirm that all vibrational frequencies are positive real numbers. An imaginary (negative) frequency indicates a transition state, not a stable structure, and the geometry must be corrected.

Step 3: Calculation of Electronic and Optical Properties

-

Use the Optimized Geometry: Create a new input file using the optimized coordinates from the previous step.

-

Input for TD-DFT: To calculate the first 10 singlet excited states (for the UV-Vis spectrum) in a solvent like dichloromethane (DCM), the command line would be:

-

Causality: We switch to a range-separated functional (CAM-B3LYP) and a larger basis set with diffuse functions (+G) for a more accurate description of excited states.[16] The SCRF=(PCM, ...) command incorporates the implicit effect of the solvent, which is critical for comparing with experimental solution-phase spectra.[5][10]

-

Interpreting the Output: From Numbers to Insights

The power of theoretical calculations lies in translating raw numerical output into actionable chemical and physical insights.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[21]

-

HOMO Energy: Correlates with the ionization potential; a higher HOMO energy level suggests a better electron donor.

-

LUMO Energy: Correlates with the electron affinity; a lower LUMO energy level indicates a better electron acceptor.[13]

-

HOMO-LUMO Gap (Egap): This is the energy difference between the HOMO and LUMO. A smaller gap generally corresponds to a red-shift (longer wavelength) in the absorption spectrum and higher chemical reactivity.[11][21][22] For BTD molecules in organic electronics, tuning this gap is the primary strategy for controlling the absorption profile.[2]

Caption: Frontier Molecular Orbital energy level diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for understanding intermolecular interactions, particularly in drug design.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely hydrogen bond acceptor sites.[10][21]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack and are likely hydrogen bond donor sites.[10][21]

For a BTD-based drug candidate, the MEP map can predict how the molecule will orient itself within the active site of a target protein.[3]

Simulated Absorption Spectra

TD-DFT calculations provide the vertical excitation energies and oscillator strengths for electronic transitions.

-

Excitation Energy: The energy required to promote an electron from the ground state to an excited state. This is converted to a wavelength (λ) to predict the position of an absorption peak.

-

Oscillator Strength (f): A measure of the intensity of the transition. A higher oscillator strength corresponds to a more intense peak in the UV-Vis spectrum.[22]

By comparing the calculated λmax and intensities to experimental spectra, the theoretical model can be validated. Discrepancies can often point to specific environmental or structural effects not captured in the calculation, providing further avenues for investigation.[12]

Conclusion: Bridging Theory and Experiment

Theoretical calculations on benzothiadiazole-based molecules are an indispensable tool in modern research. By carefully selecting methodologies based on a deep understanding of the underlying chemical principles, researchers can generate reliable, predictive data. The self-validating workflow presented herein, from initial geometry optimization and frequency confirmation to the detailed analysis of electronic and optical properties, provides a robust framework for designing the next generation of BTD-based functional materials and therapeutics. The synergy between high-level computation and empirical validation is the key to accelerating the cycle of design, synthesis, and discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. learningbreeze.com [learningbreeze.com]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studyguides.com [studyguides.com]

- 7. caip.co-ac.com [caip.co-ac.com]

- 8. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 11. caip.co-ac.com [caip.co-ac.com]

- 12. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. iscitech.com [iscitech.com]

- 19. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 20. medium.com [medium.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 2,1,3-Benzothiadiazol-4-ylboronic Acid in the Synthesis of Advanced Emitters for Organic Light-Emitting Diodes (OLEDs)

Foreword

The field of organic electronics, particularly the advancement of Organic Light-Emitting Diodes (OLEDs), is fundamentally driven by materials innovation. The design and synthesis of novel organic semiconductors with tailored optoelectronic properties are paramount to achieving higher efficiency, longer operational lifetimes, and specific emission colors. Within the vast library of molecular building blocks, the 2,1,3-benzothiadiazole (BT) moiety has distinguished itself as a privileged electron-accepting unit.[1][2][3] Its strong electron-withdrawing nature, when strategically combined with electron-donating units, facilitates the creation of materials with intense intramolecular charge transfer (ICT) characteristics, leading to tunable, long-wavelength emissions.[4][5]

This guide focuses on a critical reagent in the synthesis of these advanced materials: 2,1,3-Benzothiadiazol-4-ylboronic acid . This compound serves as a versatile and indispensable synthon, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] Through this reaction, the BT core can be efficiently linked to a diverse array of aromatic and heteroaromatic systems, enabling the construction of complex π-conjugated molecules for OLED applications.[6] These resulting donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures are the workhorses of modern fluorescent and thermally activated delayed fluorescence (TADF) emitters.[3][8]

Herein, we provide a comprehensive overview, detailed experimental protocols, and field-proven insights into the application of this compound for developing next-generation OLED emissive materials.

Part 1: The Chemistry of 2,1,3-Benzothiadiazole in OLED Emitters

The efficacy of 2,1,3-benzothiadiazole as an acceptor unit stems from its inherent electronic structure. The fusion of a thiadiazole ring with a benzene ring creates a planar, electron-deficient aromatic system.[2] This property is crucial for several reasons:

-

Energy Level Tuning: By pairing the BT acceptor with various electron donors (e.g., triphenylamine, carbazole, fluorene), the HOMO and LUMO energy levels of the resulting molecule can be precisely controlled.[4][9] This allows for tuning the emission color from green to red and optimizing charge injection and transport within the OLED device stack.[6]

-

Intramolecular Charge Transfer (ICT): The D-A architecture promotes a significant shift of electron density from the donor to the BT acceptor upon photoexcitation. This ICT state is often highly emissive and its energy determines the fluorescence wavelength.[5]

-

High Photoluminescence Quantum Yield (PLQY): Well-designed BT-based molecules can exhibit high PLQY, a prerequisite for efficient electroluminescence.[8]

-

Thermal and Morphological Stability: The rigid and planar structure of the BT core contributes to the thermal stability and good film-forming properties of the final materials, which are essential for device longevity and reproducibility.[3]

This compound is the key that unlocks the synthetic accessibility to these D-A molecules. The boronic acid functional group is a perfect handle for the Suzuki-Miyaura reaction, a robust and high-yielding C-C bond-forming methodology widely used in organic electronics synthesis due to its mild reaction conditions and tolerance of various functional groups.[1][10]

Part 2: Synthesis of a Prototypical BT-Based Emitter

The primary application of this compound is in the synthesis of emissive materials. The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to create a donor-acceptor molecule.

Protocol 1: Synthesis of a Donor-Acceptor Emitter via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic brominated donor moiety (Ar-Br), such as 4-bromotriphenylamine.

Causality: The palladium catalyst forms an active Pd(0) species which undergoes oxidative addition into the aryl-bromide bond. Concurrently, the base activates the boronic acid, facilitating transmetalation of the BT-aryl group to the palladium center. Reductive elimination then yields the desired D-A product and regenerates the Pd(0) catalyst, completing the catalytic cycle. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Caption: Workflow for the synthesis of a D-A emitter using Suzuki coupling.

Materials & Reagents:

-

This compound (1.0 eq)

-

Aryl bromide (e.g., 4-bromotriphenylamine) (1.0 - 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 - 4.0 eq)

-